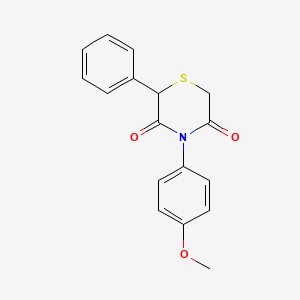

4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione

Description

4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione is a thiomorpholinedione derivative featuring a six-membered heterocyclic core containing sulfur, two ketone groups, and substituents at positions 2 (phenyl) and 4 (4-methoxyphenyl).

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-phenylthiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-21-14-9-7-13(8-10-14)18-15(19)11-22-16(17(18)20)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXFTDDUWJSKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Pharmacological Applications

Research has identified several pharmacological applications for 4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit antitumor properties. For instance, compounds structurally related to it have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro evaluations revealed that these compounds can inhibit cell proliferation in human tumor cells with mean GI50 values indicating potent activity .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. The mechanism involves the repression of signaling pathways associated with neuroinflammation .

Material Science Applications

Beyond pharmacology, 4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione has applications in material sciences:

- UV Absorption : The compound has been explored as a UV absorber in textiles and coatings. Its ability to absorb UV radiation makes it valuable in extending the lifespan of materials exposed to sunlight . Comparative studies indicate that it outperforms traditional UV absorbers like benzotriazole in terms of stability and effectiveness .

Case Study 1: Anticancer Activity

A study conducted by Zheng et al. evaluated the anticancer properties of various derivatives of 4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione against a panel of cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than 10 µM, indicating high potency against breast cancer cells. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis induction .

Case Study 2: Anti-inflammatory Mechanism

In a separate study focusing on the anti-inflammatory potential of the compound, researchers utilized an animal model to assess the effects on inflammation markers following administration. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that the compound effectively mitigates inflammatory responses through modulation of NF-kB signaling pathways .

Data Tables

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

Electronic vs. Steric Effects : The 4-methoxyphenyl group’s electron-donating nature may enhance hydrogen-bonding interactions in biological targets, while bulky phenyl substituents at position 2 could limit access to active sites.

Bioactivity Trends : Methoxy-substituted compounds often show selective bioactivity (e.g., herbicidal or cardioprotective), whereas halogenated analogs (e.g., bromophenyl) may exhibit stronger lipophilicity-driven effects .

Thermodynamic Stability : Predicted high boiling points (~600–610°C) for these compounds suggest thermal stability, making them suitable for high-temperature applications or sustained-release formulations .

Biological Activity

4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione is a compound of interest in medicinal chemistry due to its diverse biological activities, including antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a thiomorpholinedione core substituted with a 4-methoxyphenyl group and a phenyl group. This unique structure contributes to its pharmacological properties.

Antioxidant Activity

Research indicates that derivatives of thiomorpholinedione exhibit significant antioxidant activity. In one study, several derivatives were synthesized and tested for their ability to scavenge DPPH radicals. Notably, compounds such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide demonstrated antioxidant activity approximately 1.4 times greater than ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity of Selected Compounds

| Compound Name | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 0.71 µM | 1.4x higher |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 0.74 µM | 1.35x higher |

| Hydrazone bearing thiophene moiety | 0.79 µM | 1.26x higher |

Anticancer Activity

The anticancer properties of the compound have been evaluated against various cancer cell lines. One study utilized the MTT assay to assess cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting its potential as an anticancer agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 12.5 | High |

| MDA-MB-231 (Breast) | 25 | Moderate |

| HCT-15 (Colon) | >50 | Low |

The biological activity of 4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione is attributed to its ability to modulate oxidative stress and inhibit cancer cell proliferation. The presence of the methoxy group enhances lipophilicity and facilitates better interaction with cellular membranes, potentially increasing bioavailability and efficacy .

Case Studies

Several case studies have documented the effects of this compound in vitro:

-

Study on Glioblastoma Cells :

- The compound was tested on U-87 cells, showing significant inhibition of cell growth and induction of apoptosis.

- Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.

-

Breast Cancer Study :

- In MDA-MB-231 cells, the compound's effectiveness was lower but still significant.

- It was noted that combination therapy with other agents could enhance its anticancer effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(4-methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione, and how can reaction conditions be optimized?

- Methodological Answer : A general approach involves cyclocondensation of substituted thiosemicarbazides with α-chlorocarbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–5 h) yields structurally analogous thiomorpholinediones . Optimization requires adjusting stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid), solvent polarity (DMF enhances reactivity), and temperature (reflux at ~110°C). Post-reaction recrystallization from DMF-ethanol improves purity .

Q. How are key physicochemical properties (e.g., logP, molecular weight) calculated for this compound, and what tools are recommended?

- Methodological Answer : Computational tools like XLogP3 (for partition coefficient) and exact mass calculators (e.g., ChemAxon, PubChem) estimate properties. For 4-(4-methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione, the molecular weight is 325.4 g/mol, XLogP3 ≈ 3.1 (indicating moderate lipophilicity), and topological polar surface area (TPSA) ~62.7 Ų, suggesting limited membrane permeability . These values guide solvent selection (e.g., DMF for solubility) and chromatographic methods (reverse-phase HPLC).

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 326.1) .

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and thiomorpholine rings (C-S, ~650 cm⁻¹) validate the core structure .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiomorpholinedione derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via the SHELX suite) is critical. For example, refining data with SHELXL-2018/3 identifies bond lengths (C-S ~1.75 Å, C=O ~1.21 Å) and dihedral angles between aryl rings, which influence packing and stability. High-resolution data (≤1.0 Å) minimizes errors in stereochemical assignments .

Q. What strategies address contradictions in reported synthetic yields or purity across studies?

- Methodological Answer : Reproducibility issues often stem from unreported proprietary conditions (e.g., catalyst loading, inert atmosphere). To mitigate:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) systematically.

- Analytical Cross-Validation : Compare HPLC purity (e.g., UHPLC-ESI-MS, ≥99% purity ) with elemental analysis.

- Alternative Routes : Test methods from structurally analogous compounds (e.g., 4-(2-chlorophenyl) derivatives ).

Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (e.g., 4-(4-chlorophenyl) ) or electron-withdrawing groups to assess bioactivity shifts.

- In Silico Screening : Docking studies (AutoDock Vina) against targets like kinases or GPCRs predict binding affinity.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) at 10–100 µM doses .

Q. What advanced analytical methods resolve challenges in quantifying degradation products?

- Methodological Answer :

- LC-MS/MS : Quantifies trace impurities (≤0.1%) using MRM (multiple reaction monitoring).

- Stability Studies : Accelerated degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions identifies labile groups (e.g., methoxy cleavage ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.